molecular formula C22H26N2O3 B2518342 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 946367-77-7

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2518342
CAS No.: 946367-77-7
M. Wt: 366.461
InChI Key: VBSAJCVJKBFJRK-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in the field of medicine. In

Scientific Research Applications

Synthesis and Structural Studies

  • Facile Synthesis Routes : A study presented a high-yielding synthesis of a compound related to the query molecule, highlighting the utility of acyliminium ion cyclisation in producing complex structures efficiently (King, 2007).

  • Structural Insights through Crystallography : Research on amide-containing isoquinoline derivatives provided valuable insights into their structural aspects, revealing how interaction with different acids affects their physical state and fluorescence properties, a critical aspect for potential diagnostic or therapeutic applications (Karmakar, Sarma, & Baruah, 2007).

  • Innovations in Synthesis Methods : An innovative approach to synthesizing methoxy-indolo[2,1‐a]isoquinolines was demonstrated, showcasing methods that may be applicable to related compounds for exploring antitumor activities (Ambros, Angerer, & Wiegrebe, 1988).

Potential Biological Activities

  • Antitumor Potential : The synthesis and evaluation of methoxy‐indolo[2,1‐a]isoquinolines for their cytostatic activity provide a basis for the potential therapeutic applications of similar compounds, suggesting a path for future anticancer research (Ambros, Angerer, & Wiegrebe, 1988).

  • Fluorescence and Labeling Applications : A novel fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence across a wide pH range, suggesting applications in biomedical analysis and labeling. This highlights the potential utility of structurally related compounds in scientific research (Hirano et al., 2004).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-4-5-17-14-18(8-11-20(17)24)23-21(25)13-16-6-9-19(27-3)10-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSAJCVJKBFJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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